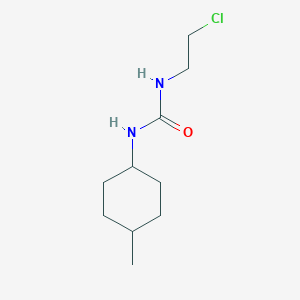
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing.
Mecanismo De Acción
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea works by attaching to the DNA of cancer cells and causing damage to the strands. This damage prevents the cells from dividing and growing, ultimately leading to their death. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a versatile treatment option for a range of cancers.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can have a range of biochemical and physiological effects on the body, including nausea, vomiting, and bone marrow suppression. It can also cause damage to the liver and kidneys, and in rare cases, can lead to the development of secondary cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in laboratory experiments is its ability to cross the blood-brain barrier, making it an effective treatment option for brain tumors. However, its toxicity can also be a limitation, as it can be difficult to determine the appropriate dosage without causing harm to the test subjects.
Direcciones Futuras
Future research on 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea could focus on developing more targeted delivery methods, such as using nanoparticles or other drug delivery systems to specifically target cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in combination with other chemotherapy drugs or immunotherapy treatments to enhance its effectiveness. Finally, research could also focus on developing biomarkers that can predict which patients are most likely to respond to 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea treatment, allowing for more personalized and effective cancer care.
Métodos De Síntesis
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can be synthesized through the reaction of 1-(2-chloroethyl)-3-isocyanato-4-methylcyclohexane with urea in the presence of a catalyst. This process results in the formation of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of brain tumors, with studies demonstrating that it can significantly increase the survival rate of patients with glioblastoma multiforme, a highly aggressive form of brain cancer.
Propiedades
Número CAS |
13908-15-1 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea |
Fórmula molecular |
C10H19ClN2O |
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H19ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14) |
Clave InChI |
TVRUQFGPXZSUMS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
SMILES canónico |
CC1CCC(CC1)NC(=O)NCCCl |
Otros números CAS |
13908-15-1 |
Sinónimos |
N-(2-CHLOROETHYL)-N'-(4-METHYLCYCLOHEXYL)UREA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



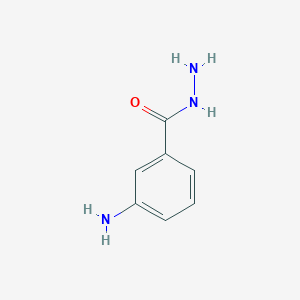
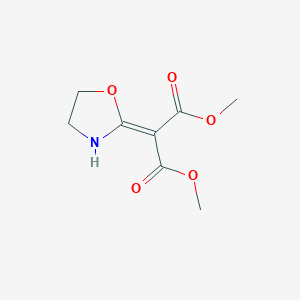
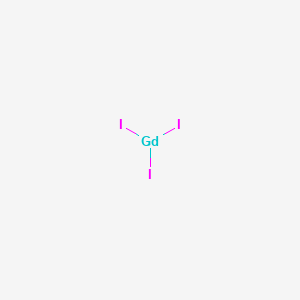
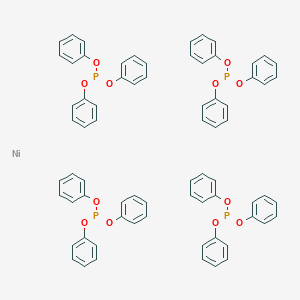
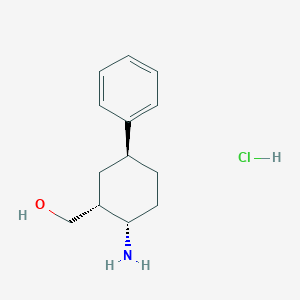
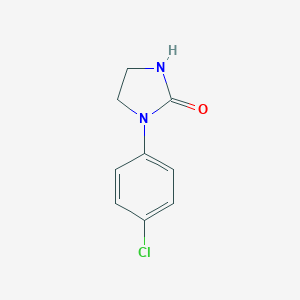
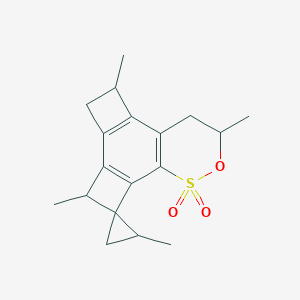

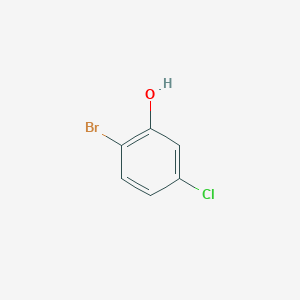
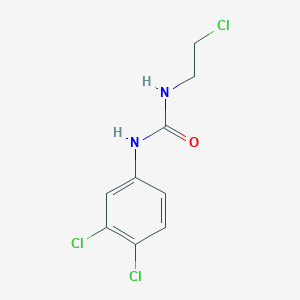
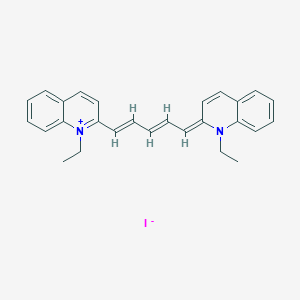
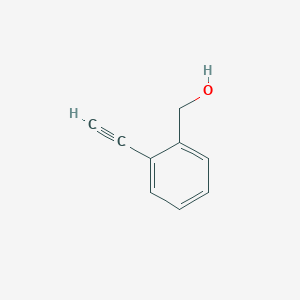
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)